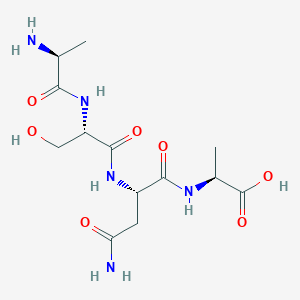![molecular formula C16H30O2Si B14209621 tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane CAS No. 825627-92-7](/img/structure/B14209621.png)
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, an ethenyloxy group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method involves the use of tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions with electrophiles, while the dimethylsilane moiety can stabilize reactive intermediates. These interactions facilitate the formation of complex molecular structures, making the compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar synthetic applications.
tert-Butyl(2-iodoethoxy)dimethylsilane: Another organosilicon compound with comparable reactivity.
Uniqueness
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable tool in both academic and industrial research.
Properties
CAS No. |
825627-92-7 |
|---|---|
Molecular Formula |
C16H30O2Si |
Molecular Weight |
282.49 g/mol |
IUPAC Name |
tert-butyl-(2-ethenoxyoct-3-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C16H30O2Si/c1-8-10-11-12-13-15(17-9-2)14-18-19(6,7)16(3,4)5/h9,15H,2,8,10-11,14H2,1,3-7H3 |
InChI Key |
RNAVSTDMBRSKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CO[Si](C)(C)C(C)(C)C)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


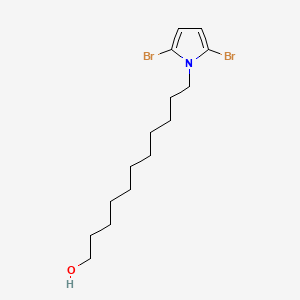
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
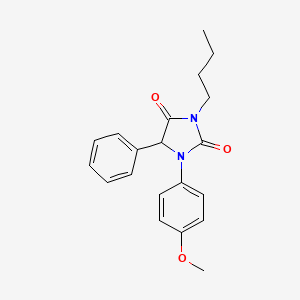

![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

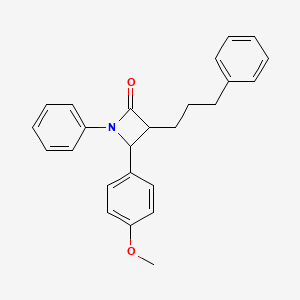
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
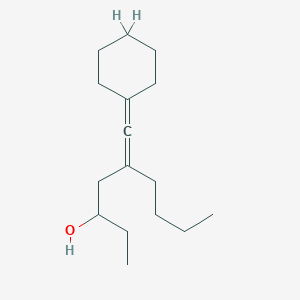
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
